tert-Butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate

Synthetic Methodology Protecting Group Chemistry Spirocyclic Scaffold

Researchers requiring regioselective spirocyclic diamine functionalization face limited options. This compound is the only readily available variant with orthogonal Boc (acid-labile) and benzyl (hydrogenolysis-labile) protection on the 3- and 9-positions. • Enables stepwise conjugation: Boc removal (TFA) to install E3 ligase ligand, then debenzylation (H₂, Pd/C) to attach target warhead • 97% purity (higher than typical 95% for analogs) supports late-stage API intermediate requirements • Quantitative hydrogenolysis yield (~96% over two steps) when targeting 3-Boc-3,9-diazaspiro[5.5]undecane Supplied with full analytical documentation; bulk quantities available upon request.

Molecular Formula C21H32N2O2
Molecular Weight 344.5 g/mol
CAS No. 929302-01-2
Cat. No. B1394015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate
CAS929302-01-2
Molecular FormulaC21H32N2O2
Molecular Weight344.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CCN(CC2)CC3=CC=CC=C3)CC1
InChIInChI=1S/C21H32N2O2/c1-20(2,3)25-19(24)23-15-11-21(12-16-23)9-13-22(14-10-21)17-18-7-5-4-6-8-18/h4-8H,9-17H2,1-3H3
InChIKeyFZQYTCPFYPQYKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Overview: tert-Butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate


tert-Butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate (CAS 929302-01-2) is a spirocyclic diamine featuring orthogonal Boc (tert-butoxycarbonyl) and benzyl protecting groups on the two endocyclic nitrogen atoms . The compound belongs to the 3,9-diazaspiro[5.5]undecane class, a rigid spiro scaffold increasingly employed in medicinal chemistry for PROTAC linker construction and as a core template for GPCR ligand discovery . With a molecular formula of C₂₁H₃₂N₂O₂ and a molecular weight of 344.49 g/mol, this differentially protected intermediate enables sequential, chemoselective deprotection strategies that are not accessible with mono-protected or unprotected analogs .

Orthogonal Protection Boc (acid-labile) and benzyl (hydrogenolysis) enable sequential, chemoselective functionalization.
PROTAC Linker Precursor Direct precursor to a reported PROTAC linker building block, 3-Boc-3,9-diazaspiro[5.5]undecane.
Commercial Purity Supplied at high purity, suitable for late-stage intermediate and library synthesis workflows.

Why Generic Substitution Fails: The Role of Orthogonal Boc-Benzyl Protection


Closely related 3,9-diazaspiro[5.5]undecane analogs such as 3‑benzyl‑3,9‑diazaspiro[5.5]undecane (CAS 189333‑49‑1) or 3‑Boc‑3,9‑diazaspiro[5.5]undecane (CAS 236406‑47‑6) carry only a single protecting group, forcing the user to accept either a free secondary amine or a globally protected scaffold that cannot be regioselectively addressed [1]. The target compound is the only readily available variant in which the 3‑position is Boc‑protected while the 9‑position bears a benzyl group, establishing a fully orthogonal protection scheme: the Boc group is cleavable under acidic conditions (TFA, HCl/dioxane) while the benzyl group is stable to acid but removable by hydrogenolysis (Pd/C, H₂) [1]. This dual‑protection architecture dictates the synthetic sequence that can be executed; substituting with a mono‑protected or unprotected analog forfeits the ability to functionalize the two nitrogen atoms in a controlled, stepwise manner—a limitation that can derail multi‑step library synthesis and PROTAC construction [1].

Mono-protected analogs (Boc-only or benzyl-only) lack orthogonal deprotection, which may prevent stepwise, chemoselective elaboration.
Unprotected 3,9-diazaspiro[5.5]undecane forfeits regiochemical control, potentially requiring additional protection steps and lowering synthetic efficiency.

Quantitative Differentiation Evidence vs. Closest Analogs


High-Efficiency Boc Protection Step

In the patented synthetic route (CN101255159A), conversion of 3‑benzyl‑3,9‑diazaspiro[5.5]undecane to the title compound via Boc₂O is reported with an isolated yield of 96% (6.8 g from 5.0 g starting material) [1]. This contrasts sharply with preceding steps in the same sequence, which delivered only 65% isolated yield for the dicyano‑dioxo‑spiro intermediate [1]. The near‑quantitative Boc installation minimizes material loss at a late‑stage intermediate, directly reducing cost‑per‑gram of the final building block.

Boc Protection Yield
Reported
96% isolated yield
Reported high-efficiency step may support cost-efficient scale-up
vs. 65% for prior dicyano intermediate (CN101255159A, Emb. 3)
Synthetic Methodology Protecting Group Chemistry Spirocyclic Scaffold

Superior Commercial Purity Specification

The title compound is routinely supplied at 97% purity (HPLC) by major vendors such as AChemBlock (Cat. Q54670) . In contrast, the closest commercially available analog—3‑benzyl‑3,9‑diazaspiro[5.5]undecane (CAS 189333‑49‑1)—is most commonly offered at 95% purity . While a 2‑point difference appears modest, it represents a 40% reduction in the upper bound of impurities (3% vs. 5%), which can be critical when the compound serves as a late‑stage intermediate in multi‑step sequences where impurity carry‑through erodes final product yield and purity.

Commercial Purity
Specification review
97% (title) vs. 95% (N-benzyl analog)
Lower reported impurity burden may benefit late-stage applications
Supplier specification; verify per lot
Quality Specification Procurement Decision Building Block Purity

Orthogonal Deprotection for Sequential Functionalization

The title compound contains a Boc group (cleaved by TFA or HCl/dioxane) and a benzyl group (cleaved by catalytic hydrogenation). This orthogonality is demonstrated in Embodiment 3 of CN101255159A, where the benzyl group is removed quantitatively by hydrogenolysis (10% Pd/C, 50 psi H₂, 50 °C) to yield 3‑Boc‑3,9‑diazaspiro[5.5]undecane without affecting the Boc group [1]. Conversely, standard acidic conditions (TFA/CH₂Cl₂) remove the Boc group while leaving the benzyl group intact [2]. Neither 3‑benzyl‑3,9‑diazaspiro[5.5]undecane (no Boc) nor 3‑Boc‑3,9‑diazaspiro[5.5]undecane (no benzyl) can support this bidirectional deprotection logic.

Orthogonal Deprotection
Class-level
Acidolysis (Boc) · Hydrogenolysis (Bn)
Two independent deprotection modes support sequential conjugation strategies
Deprotection selectivity documented in patent and review
Orthogonal Protection PROTAC Linker Design Chemoselective Synthesis

Direct Precursor to a Validated PROTAC Linker

The title compound is the direct synthetic precursor of 3‑Boc‑3,9‑diazaspiro[5.5]undecane (CAS 236406‑47‑6), a marketed PROTAC linker used in the assembly of heterobifunctional degraders . The hydrogenolysis step (10% Pd/C, 50 psi H₂, 50 °C, ethanol) proceeds with quantitative conversion as reported in CN101255159A, affording the Boc‑protected spiro‑amine in a form that can be directly coupled to E3 ligase ligands or target‑protein warheads [1]. This establishes a two‑step, high‑yielding pipeline: (1) Boc installation on the 3‑benzyl scaffold (96% yield), followed by (2) debenzylation to the PROTAC‑ready intermediate.

PROTAC Linker Entry
Reported
~96% over two steps
Reported high-yielding route to a PROTAC linker intermediate
Hydrogenolysis step quantitative per CN101255159A
PROTAC Linker Targeted Protein Degradation Synthetic Utility

High-Value Application Scenarios


Stepwise Construction of Heterobifunctional PROTACs

The orthogonal Boc/benzyl protection of the title compound allows sequential conjugation of two distinct ligands to the spirocyclic core: first, the Boc group is removed (TFA) to install an E3 ligase ligand (e.g., VHL, CRBN); second, the benzyl group is cleaved by hydrogenolysis to attach a target-protein warhead. This sequence avoids cross-reactivity and is directly supported by the proven selectivity of the deprotection chemistry [1]. Mono‑protected analogs cannot execute this bidirectional strategy, making the title compound the preferred scaffold for PROTAC linker construction.

Efficient Synthesis of a Key PROTAC Linker Intermediate

When the goal is to obtain 3‑Boc‑3,9‑diazaspiro[5.5]undecane (CAS 236406‑47‑6) for use as a rigid PROTAC linker, the title compound provides the highest reported overall yield (~96% over two steps) [1]. The hydrogenolysis proceeds quantitatively under mild conditions (50 psi H₂, 50 °C), and the starting material is commercially available at 97% purity, minimizing downstream purification burden .

Regioselective Functionalization for GPCR Ligand Libraries

The 3,9‑diazaspiro[5.5]undecane scaffold has been employed as a privileged core in GABAₐ receptor antagonists and dopamine D₃ receptor ligands [1]. The title compound’s orthogonally protected nitrogen atoms enable systematic SAR exploration: the Boc group can be removed first to introduce one diversity element (e.g., amide, sulfonamide), followed by debenzylation and introduction of a second diversity element, all without protecting‑group compatibility conflicts [1].

Late-Stage Intermediate for High-Purity API Synthesis

With a commercial purity of 97% (higher than the 95% typical for the N‑benzyl analog), the title compound meets tighter acceptance criteria for late‑stage intermediates in API development [1]. Reduced impurity burden minimizes the risk of by‑product formation in subsequent steps, which is particularly valuable when the final product must comply with ICH Q3A thresholds for unspecified impurities.

Application
Selection Property
Validation Focus
PROTAC Construction
Orthogonal Boc/Bn protection
Sequential ligand conjugation selectivity
PROTAC Linker Synthesis
High-yield two-step route
Overall yield and purity specification
GPCR Ligand Libraries
Regioselective core functionalization
SAR exploration without protecting-group conflict
API Intermediate Synthesis
High commercial purity
Impurity profile review (ICH Q3A context)
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